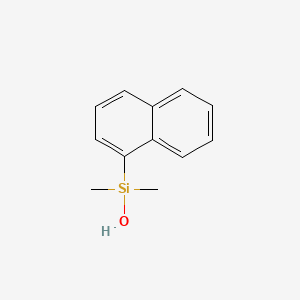

Dimethyl(naphthalen-1-YL)silanol

Description

Context and Significance of Organosilicon Chemistry and Silanols in Modern Research

Organosilicon compounds are prized for their unique properties, which stem from the distinct nature of the silicon atom compared to carbon. They are utilized as synthetic intermediates, protecting groups, and catalysts in a wide array of chemical transformations. numberanalytics.combohrium.com The stability of the silicon-carbon bond, coupled with the diverse reactivity that can be engineered into these molecules, has made them indispensable tools for chemists. numberanalytics.com

Silanols, specifically, are crucial intermediates in the production of silicones, which are materials with widespread applications ranging from sealants to medical devices. numberanalytics.comzmsilane.com Beyond their role as precursors, monomeric silanols are increasingly recognized for their own interesting chemical behaviors. They serve as valuable platforms in the design of therapeutic agents, as partners in cross-coupling reactions for the formation of new chemical bonds, and as catalysts in their own right. thieme-connect.de The ability of the Si-OH group to engage in hydrogen bonding is a key feature that underpins much of their catalytic activity and molecular recognition capabilities.

Overview of Arylsilanols within Organosilicon Compound Classes

Arylsilanols are a subclass of silanols where at least one of the organic groups attached to the silicon atom is an aryl group (a substituent derived from an aromatic ring). The presence of the aryl group can significantly influence the properties of the silanol (B1196071), including its acidity, stability, and reactivity. The electronic and steric properties of the aryl substituent can be fine-tuned to control the behavior of the silanol in chemical reactions.

The oxidation of arylsilanes to phenols is a key transformation in organic synthesis, although it has been historically less exploited than similar conversions for alkyl and alkenylsilanes. acs.org Recent advancements have led to more efficient and general methods for this oxidation. acs.org The study of arylsilanols also extends to their use as catalysts. For instance, certain triarylsilanols have been shown to catalyze the direct amidation of carboxylic acids. acs.org

Rationale for Dedicated Investigation into Dimethyl(naphthalen-1-YL)silanol

This compound, with its specific combination of two methyl groups and a naphthalenyl group attached to the silicon-hydroxyl core, presents a unique subject for scientific inquiry. The bulky and electronically distinct naphthalenyl group, compared to a simple phenyl group, can impart specific steric and electronic effects. These characteristics can influence the compound's crystal packing, its reactivity in condensation reactions, and its effectiveness as a ligand or catalyst.

Research into this particular silanol allows for a deeper understanding of how the interplay between small alkyl groups (dimethyl) and a large, polycyclic aromatic group (naphthalenyl) governs the fundamental properties and reactivity of a silanol. This knowledge is valuable for designing new organosilicon compounds with tailored functionalities. For example, the specific geometry and electronic nature of this compound could make it a useful building block or catalyst in specialized applications.

Scope and Objectives of Academic Research on this compound

Academic research on this compound is multifaceted, with several key objectives:

Synthesis and Characterization: A primary goal is the development of efficient and reliable methods for its synthesis. researchgate.net This is often achieved through the hydrolysis of a corresponding chlorosilane or the oxidation of a hydrosilane. thieme-connect.de Detailed characterization using techniques like NMR spectroscopy (¹H, ¹³C, ²⁹Si), infrared spectroscopy, and mass spectrometry is crucial to confirm its structure and purity. mdpi.com In some cases, single-crystal X-ray diffraction is used to determine its precise three-dimensional structure. mdpi.combohrium.compreprints.org

Reactivity Studies: Researchers investigate the reactivity of the Si-OH group in this compound. This includes studying its condensation reactions to form siloxanes, its behavior in the presence of acids and bases, and its potential to act as a nucleophile or a hydrogen-bond donor.

Catalytic Applications: A significant area of interest is the exploration of its potential as a catalyst. The Lewis acidic silicon center and the Brønsted acidic hydroxyl group can work in concert to activate substrates in various organic reactions. Studies might focus on its efficacy in reactions like aldol (B89426) additions, Michael additions, or Friedel-Crafts reactions.

Materials Science Precursor: Given the importance of silanols in silicone chemistry, research may also explore the use of this compound as a precursor for novel polysiloxanes. The incorporation of the bulky naphthalenyl group could lead to materials with unique thermal, optical, or mechanical properties.

Chemical Compound Information

| Compound Name |

| This compound |

| 1-Bromonaphthalene (B1665260) |

| Dichlorodimethylsilane (B41323) |

| Di(naphthalen-1-yl)silanediol |

| N-(2-hydroxy-1-naphthylidene)leucine |

| Phenylacetic acid |

| Silicon tetrachloride |

| Tetraethylsilane |

| Triethylamine |

| Triphenylsilanol |

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 17950-90-2 echemi.com |

| Molecular Formula | C12H14OSi echemi.com |

| Molecular Weight | 202.328 g/mol echemi.com |

| Synonyms | 1-Naphthyldimethylsilanol, hydroxy-dimethyl-naphthalen-1-ylsilane echemi.com |

Structure

2D Structure

Properties

CAS No. |

17950-90-2 |

|---|---|

Molecular Formula |

C12H14OSi |

Molecular Weight |

202.328 |

IUPAC Name |

hydroxy-dimethyl-naphthalen-1-ylsilane |

InChI |

InChI=1S/C12H14OSi/c1-14(2,13)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,1-2H3 |

InChI Key |

LEVILTKZVKVJOT-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C1=CC=CC2=CC=CC=C21)O |

Synonyms |

DIMETHYL(1-NAPHTHYL)SILANOL |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl Naphthalen 1 Yl Silanol

Retrosynthetic Analysis and Precursor Selection for Dimethyl(naphthalen-1-YL)silanol

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. airitilibrary.com For this compound, the primary disconnection is at the silicon-hydroxyl (Si-OH) bond, suggesting a precursor such as a halosilane or an alkoxysilane that can be hydrolyzed. Another key disconnection is at the silicon-naphthalene (Si-C) bond, which points towards a reaction between a naphthalene-based organometallic reagent and a suitable silicon electrophile.

Based on this analysis, the following precursors are identified:

Dimethyl(naphthalen-1-yl)halosilane (e.g., chlorodimethyl(naphthalen-1-yl)silane): This precursor can be hydrolyzed to yield the target silanol (B1196071).

Dimethyl(naphthalen-1-yl)alkoxysilane (e.g., methoxydimethyl(naphthalen-1-yl)silane): Similar to halosilanes, alkoxysilanes can undergo hydrolysis to form the silanol.

Dimethyl(naphthalen-1-yl)silane: This hydrosilane can be oxidized to the corresponding silanol.

1-Halonaphthalene (e.g., 1-bromonaphthalene (B1665260) or 1-chloronaphthalene) and a dichlorodimethylsilane (B41323): The 1-halonaphthalene can be converted to a Grignard or organolithium reagent, which then reacts with dichlorodimethylsilane.

Naphthalene (B1677914): Through directed metallation, naphthalene can be converted to an organolithium species that can react with a suitable silicon electrophile.

Classical and Contemporary Approaches to Organosilanol Synthesis

The synthesis of organosilanols is a well-established field in organosilicon chemistry. Several classical and contemporary methods are applicable to the synthesis of this compound.

The hydrolysis of organohalosilanes and organoalkoxysilanes is one of the most common and straightforward methods for the preparation of organosilanols. The reaction involves the nucleophilic substitution of the halide or alkoxide group by a hydroxyl group from water.

The general reaction for the hydrolysis of a chlorosilane is as follows:

R₃Si-Cl + H₂O → R₃Si-OH + HCl

For an alkoxysilane, the reaction is:

R₃Si-OR' + H₂O → R₃Si-OH + R'OH

The hydrolysis is often carried out in the presence of a base to neutralize the hydrogen halide formed, or under acidic or basic catalysis for alkoxysilanes. The choice of solvent is crucial to ensure the miscibility of the organosilane and water.

Table 1: Representative Examples of Organosilanol Synthesis via Hydrolysis

| Precursor | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Chlorodiphenylmethylsilane | Water, Diethylamine, Ether | Diphenylmethylsilanol | 95 |

| Dichlorodiphenylsilane | Water, Ether | Diphenylsilanediol | 90 |

This table presents data for analogous compounds to illustrate the general effectiveness of the hydrolysis method.

The oxidation of organohydrosilanes (compounds containing a Si-H bond) provides another route to organosilanols. A variety of oxidizing agents can be employed for this transformation.

The general reaction is:

R₃Si-H + [O] → R₃Si-OH

Common oxidizing agents include potassium permanganate, ruthenium catalysts, and hydroperoxides. This method is advantageous as it often proceeds under mild conditions and avoids the formation of acidic byproducts.

Table 2: Examples of Organosilanol Synthesis through Oxidation of Hydrosilanes

| Hydrosilane Precursor | Oxidizing Agent/Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Triethylsilane | KMnO₄ | Acetone/Water | Triethylsilanol | 85 |

| Phenylsilane | RuCl₂(PPh₃)₃ / H₂O | Dioxane | Phenylsilanetriol | 92 |

This table includes data for other organosilanols to demonstrate the utility of oxidation reactions.

The reaction sequence typically involves two steps:

Formation of the organometallic reagent:

Naphthyl-Br + Mg → Naphthyl-MgBr (Grignard reagent)

Naphthyl-Br + 2 Li → Naphthyl-Li + LiBr (Organolithium reagent)

Reaction with a silicon electrophile followed by hydrolysis:

Naphthyl-MgBr + (CH₃)₂SiCl₂ → Chlorodimethyl(naphthalen-1-yl)silane + MgBrCl

Chlorodimethyl(naphthalen-1-yl)silane + H₂O → this compound + HCl

Alternatively, a one-pot reaction can be designed where the intermediate halosilane is hydrolyzed in situ.

Table 3: Synthesis of Organosilanols using Organometallic Reagents

| Organometallic Reagent | Silicon Electrophile | Subsequent Reaction | Product | Yield (%) |

|---|---|---|---|---|

| Phenylmagnesium bromide | Dichlorodimethylsilane | Hydrolysis | Dimethylphenylsilanol | 82 |

| n-Butyllithium | Tetrachlorosilane | Reaction with excess n-BuLi, then hydrolysis | Tri(n-butyl)silanol | 75 |

This table provides examples with analogous compounds to illustrate the synthetic potential of organometallic routes.

Targeted Synthesis of this compound

The targeted synthesis of this compound can be achieved by applying the aforementioned general methodologies. A common and practical approach involves the preparation of chlorodimethyl(naphthalen-1-yl)silane followed by its hydrolysis.

The synthesis of the chlorosilane precursor is typically accomplished via a Grignard reaction between 1-naphthylmagnesium bromide and an excess of dichlorodimethylsilane to minimize the formation of the disubstituted product.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. frontiersin.org Key parameters to consider include:

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. For Grignard reactions, ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used. For the hydrolysis step, a co-solvent system may be necessary to ensure miscibility.

Temperature: Grignard reagent formation is often initiated at room temperature and may require cooling to control the exothermic reaction. The subsequent reaction with the silicon electrophile and the hydrolysis are also temperature-dependent.

Stoichiometry of reactants: The molar ratio of the organometallic reagent to the silicon electrophile is critical. Using an excess of dichlorodimethylsilane favors the formation of the desired monosubstituted product.

Hydrolysis conditions: The rate and completeness of the hydrolysis of the intermediate chlorosilane can be influenced by the pH and the amount of water used. The use of a mild base can drive the reaction to completion by neutralizing the HCl byproduct.

Table 4: Hypothetical Optimization of the Synthesis of this compound via Grignard Route

| Entry | Grignard Reagent | Silicon Electrophile (equivalents) | Solvent | Hydrolysis Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-Naphthylmagnesium bromide | Dichlorodimethylsilane (1.0) | Diethyl Ether | H₂O | 45 |

| 2 | 1-Naphthylmagnesium bromide | Dichlorodimethylsilane (2.0) | Diethyl Ether | H₂O | 65 |

| 3 | 1-Naphthylmagnesium bromide | Dichlorodimethylsilane (2.0) | THF | H₂O | 72 |

Stereochemical Control in this compound Synthesis

The synthesis of chiral silanols, where the silicon atom is a stereocenter, is an area of growing interest due to their potential applications in asymmetric catalysis and materials science. researchgate.net In the case of this compound, the silicon atom is not stereogenic as it is bonded to two identical methyl groups. Therefore, the conventional synthesis of this compound does not involve considerations of stereochemical control at the silicon center.

However, it is pertinent to mention the broader context of synthesizing silicon-stereogenic silanols. The catalytic asymmetric hydrolytic oxidation of dihydrosilanes has emerged as a powerful method for constructing chiral silanols with high enantioselectivity. nih.gov This approach, while not directly applicable to the synthesis of this compound due to its structure, highlights the advancements in achieving stereochemical control in organosilicon chemistry. nih.govnih.gov Such methods often employ chiral catalysts to control the facial selectivity of the oxidation of a prochiral silane (B1218182). escholarship.org

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of organosilicon chemistry, this often involves the development of more efficient catalytic systems, the use of environmentally benign solvents, and the minimization of waste.

Catalytic Methods

While the Grignard-based synthesis of this compound is effective, it is a stoichiometric process. The development of catalytic methods for the synthesis of arylsilanols is a key goal in green chemistry. Palladium-catalyzed cross-coupling reactions of arylsilanols with aryl halides have been extensively studied, demonstrating the utility of silanols as reagents. nih.gov However, the direct catalytic synthesis of arylsilanols from aryl halides and a hydrosilane source is a more atom-economical approach.

Research in this area has explored various transition metal catalysts to facilitate the direct arylation of silanes. While a specific catalytic method for the synthesis of this compound is not widely documented, related catalytic systems for the synthesis of other arylsilanols provide a foundation for future development.

Solvent-Free and Waste-Minimizing Protocols

A significant contributor to the environmental impact of chemical syntheses is the use of volatile organic solvents. Therefore, the development of solvent-free or solvent-minimized reaction conditions is a primary objective of green chemistry. Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, has emerged as a promising solvent-free technique for various organic transformations. While not yet reported for the synthesis of this compound, its application in other areas of organosilicon chemistry suggests its potential.

Reaction Chemistry and Mechanistic Insights of Dimethyl Naphthalen 1 Yl Silanol

Condensation and Polymerization Reactions of Dimethyl(naphthalen-1-YL)silanol

A hallmark of silanol (B1196071) chemistry is the propensity for condensation reactions, where two silanol groups react to form a siloxane bridge (Si-O-Si) with the elimination of a water molecule. thieme-connect.denih.gov This process can lead to the formation of dimers, oligomers, and high-molecular-weight polymers known as polysiloxanes.

Self-Condensation to Polysiloxanes and Oligosiloxanes

The self-condensation of this compound is a thermally induced process that can lead to the formation of both linear and cyclic oligosiloxanes and, under specific conditions, polysiloxanes. uni-saarland.degoogle.com The bulky naphthalenyl group significantly influences the rate and outcome of this reaction compared to smaller alkyl or aryl substituted silanols.

The reaction generally proceeds through a series of bimolecular steps. Initially, two molecules of this compound condense to form a disiloxane. This dimer still possesses a reactive silanol end-group, allowing for further condensation with other silanol molecules or other oligomers. The progression of the condensation can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can track the disappearance of the silanol proton and the appearance of new signals corresponding to the siloxane linkages. uni-saarland.de

The table below summarizes the typical progression of the self-condensation reaction.

| Reactant | Intermediate(s) | Final Product(s) |

| This compound | 1,1,3,3-tetramethyl-1,3-di(naphthalen-1-yl)disiloxane-1,3-diol | Linear and cyclic polysiloxanes/oligosiloxanes |

Studies have shown that in the solid state, the pre-orientation of silanol molecules in the crystal lattice, facilitated by hydrogen bonding, can play a crucial role in the condensation process. uni-saarland.de For this compound, X-ray crystal structure analysis has revealed such pre-orientations, which may be advantageous for a solid-state condensation reaction. uni-saarland.de

Co-Condensation with Other Silanols or Organosilanes

This compound can also undergo co-condensation with other silanols or organosilanes, leading to the formation of copolymers with tailored properties. The incorporation of different siloxane units allows for the fine-tuning of characteristics such as thermal stability, refractive index, and mechanical strength.

The following table provides examples of potential co-condensation reactions.

| Co-reactant | Resulting Copolymer Structure | Potential Property Modification |

| Diphenylsilanediol | Branched or cross-linked polysiloxane | Increased thermal stability, altered refractive index |

| Trimethylsilanol | Chain-terminated, shorter polysiloxane | Control of molecular weight |

| Vinyltriethoxysilane | Polysiloxane with vinyl functional groups | Introduction of sites for further cross-linking or functionalization |

Reactivity at the Silicon-Oxygen Bond of this compound

The silicon-oxygen bond in this compound is polarized, with the oxygen atom being more electronegative. This polarity dictates the bond's reactivity towards both nucleophiles and electrophiles.

Nucleophilic and Electrophilic Pathways at the Silanol Group

The silanol group (Si-OH) can act as both a nucleophile and an electrophile. purkh.comntu.edu.sg

Nucleophilic Character: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it nucleophilic. It can attack electrophilic centers, such as the silicon atom in another silanol molecule during condensation or the carbon atom of an alkyl halide.

Electrophilic Character: The silicon atom, being bonded to the electronegative oxygen, is electron-deficient and thus electrophilic. It is susceptible to attack by nucleophiles. For example, a stronger nucleophile like an alkoxide ion can displace the hydroxyl group.

The reactivity is influenced by the steric bulk of the naphthalenyl group, which can hinder the approach of reactants to the silicon center.

Transsilylation Reactions

Transsilylation involves the transfer of a silyl (B83357) group from one molecule to another. In the context of this compound, this could involve the reaction with another alcohol or a different silanol, catalyzed by an acid or a base. This reaction is an equilibrium process, and the position of the equilibrium is determined by the relative stabilities of the reactants and products.

Reactivity of the Silicon Center in this compound

The silicon center in this compound is tetrahedral and serves as the primary site for chemical transformations. researchgate.net Its reactivity is a function of the attached groups: two methyl groups and one naphthalenyl group. The electron-donating nature of the methyl groups and the steric and electronic effects of the naphthalenyl group modulate the electrophilicity of the silicon atom.

Reactions at the silicon center often proceed through a pentacoordinate intermediate or transition state, following an SN2-type mechanism. nih.gov The accessibility of the silicon center to incoming nucleophiles is a critical factor. While the methyl groups are relatively small, the bulky naphthalenyl group can impose significant steric hindrance, influencing the regioselectivity and stereochemistry of reactions.

The presence of the naphthalenyl group can also influence the reactivity through electronic effects. The aromatic system can interact with the silicon d-orbitals, although the extent and significance of this interaction are subjects of ongoing research. This interaction can affect the stability of reaction intermediates and transition states.

Ligand Exchange Reactions

Silanols, including arylsilanols like this compound, can function as ligands in transition metal catalysis. The oxygen atom of the silanol group possesses lone pairs of electrons that can coordinate to a metal center. This coordination is a form of ligand exchange, where the silanol displaces another ligand from the metal's coordination sphere. While specific studies detailing ligand exchange with this compound are not abundant, the behavior can be inferred from related systems. Chiral ligands featuring a silanol coordinating group have been developed for enantioselective catalysis. rsc.org In these systems, the silanol group, often in its deprotonated silanolate form, binds to the metal catalyst, influencing the steric and electronic environment of the active site.

The process typically involves the deprotonation of the silanol to form a more nucleophilic silanolate, which then binds to the metal. This interaction is crucial in various catalytic cycles. For instance, multifunctional chiral silanol ligands have been shown to form H-bond stabilized chelating complexes with copper catalysts, demonstrating the coordinating ability of the silanol moiety. rsc.org The naphthalene (B1677914) group in this compound would play a significant role in such interactions, primarily through its steric bulk, which could influence the stability and structure of the resulting metal complex.

Cross-Coupling Reactions Involving this compound (e.g., Hiyama Coupling)

One of the most significant applications of organosilanols in organic synthesis is their use as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. organic-chemistry.org This reaction forms a carbon-carbon bond between an organosilicon compound and an organic halide or triflate. organic-chemistry.orgsioc-journal.cn Organosilanols are particularly effective substrates, often being more reactive than their corresponding trialkyl- or trialkoxysilanes. core.ac.uk The reaction typically requires activation of the silanol, either with a fluoride (B91410) source (classic Hiyama conditions) or a base (Hiyama-Denmark conditions), to form a hypervalent silicon species or a silanolate, which facilitates the crucial transmetalation step. organic-chemistry.org

This compound, or more commonly its corresponding silanolate, is a competent partner in these reactions. For instance, palladium-catalyzed, enantioselective aryl-aryl cross-coupling reactions have been successfully developed using 1-naphthyldimethylsilanolates with chiral bis-hydrazone ligands. acs.org These reactions demonstrate the ability of the naphthalenyl group to be transferred effectively in a cross-coupling process.

The general mechanism for the Hiyama coupling involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation from the activated silicon nucleophile to the Pd(II) center, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com

Table 1: Examples of Hiyama-Type Cross-Coupling Reactions with Naphthyl-Silicon Reagents

| Electrophile | Silicon Reagent | Catalyst/Ligand | Activator/Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1-Bromonaphthalene (B1665260) | Sodium dimethyl(3-methylbut-2-en-1-yl)silanolate | Pd(dba)₂ / Norbornadiene | - | Toluene | 70 | 98 | core.ac.uk |

| Aryl Bromide | Aryldimethylsilanolate | Pd(OAc)₂ / Chiral Bis-hydrazone | K₃PO₄ | Toluene | 100 | up to 96 | acs.org |

| 3-Methoxyphenylbromide | Phenyltriethoxysilane | 10% Pd/C / Tris(4-fluorophenyl)phosphine | TBAF·3H₂O | Toluene/H₂O | 120 | 90 | mdpi.com |

This table presents representative conditions and yields for Hiyama-type couplings. While not all examples use this compound directly, they illustrate the reactivity of closely related naphthyl-silicon compounds and the general conditions employed.

Influence of the Naphthalene Moiety on this compound Reactivity

The naphthalene ring is not a passive spectator in the chemistry of this compound. Its size, shape, and electronic nature exert a powerful influence on the reactivity of the silanol group.

Electronic and Steric Effects

The most significant influence of the 1-naphthyl group is steric. The substitution is at the C1 position, which places the dimethylsilyl group in close proximity to the hydrogen atom at the C8 position. This interaction, known as a peri-interaction, creates substantial steric hindrance around the silicon center. nih.govst-andrews.ac.uk This steric congestion affects the approach of reagents to the silicon atom and the hydroxyl group, potentially slowing down reactions such as condensation or catalytic turnovers where the silanol acts as a ligand. nih.govcanterbury.ac.nz The rigidity of the naphthalene backbone forces the substituents at the 1 and 8 positions into close contact, leading to steric strain that can distort the naphthalene plane itself. st-andrews.ac.ukscispace.com This inherent strain makes the molecule's conformation and the accessibility of its reactive sites different from less hindered arylsilanols, like phenylsilanols. canterbury.ac.nz

Electronically, the naphthalene ring is an aromatic system that acts primarily as an electron-withdrawing group through induction, which can increase the acidity of the silanol proton compared to alkylsilanols. researchgate.net However, its electronic effect is generally considered to be less dominant than the steric effects in controlling the reactivity of 1-substituted naphthalenes. canterbury.ac.nz The polar effects of the fused ring system on the reactivity of α- and β-naphthalene derivatives are found to be quite similar, suggesting that the position of substitution (and its associated steric environment) is often the more critical factor. canterbury.ac.nz

π-System Interactions and Aromaticity Influence

The extensive π-system of the naphthalene moiety provides a platform for non-covalent interactions, particularly π-π stacking. nih.gov In a reaction mixture, the naphthalene ring of this compound can interact with other aromatic molecules, such as aromatic substrates, solvents, or ligands on a metal catalyst. These interactions, though weak, can influence the geometry of transition states. For example, a favorable π-stacking interaction could pre-organize reactants, leading to enhanced reaction rates or selectivity. rsc.org DFT calculations and experimental evidence have shown that π-stacking interactions are dominated by dispersion forces and can be a key factor in directing the outcome of a reaction. rsc.orgnih.gov

The aromaticity of the naphthalene ring ensures its stability. Reactions involving this compound will typically occur at the silanol group or the Si-C bond without disrupting the stable, conjugated 10-π-electron system of the naphthalene core. This inherent stability means that the naphthalene group generally remains intact throughout chemical transformations, acting as a robust directing and sterically influencing moiety.

Advanced Spectroscopic and Structural Elucidation of Dimethyl Naphthalen 1 Yl Silanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dimethyl(naphthalen-1-YL)silanol

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework, as well as direct observation of the silicon atom.

A combination of one-dimensional (¹H, ¹³C, ²⁹Si) and two-dimensional (COSY, HSQC, HMBC) NMR experiments enables the unambiguous assignment of all proton and carbon signals and confirms the connectivity within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the aromatic protons of the naphthalene (B1677914) ring, the methyl protons attached to the silicon atom, and the hydroxyl proton. In a chloroform-d (B32938) solvent, the naphthalene protons appear as a complex multiplet in the range of δ 7.46-8.28 ppm. rsc.org The two methyl groups on the silicon atom give rise to a sharp singlet, while the hydroxyl proton (Si-OH) typically appears as a broad singlet, with its chemical shift being concentration and solvent dependent. For instance, a broad singlet at 2.27 ppm has been reported. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the naphthalene ring resonate in the aromatic region (typically δ 125-137 ppm). rsc.orgmdpi.com The methyl carbons attached to the silicon atom appear at the high-field end of the spectrum.

²⁹Si NMR Spectroscopy: As a less common but highly informative technique, ²⁹Si NMR provides direct insight into the chemical environment of the silicon atom. researchgate.netresearchgate.net The chemical shift of the silicon nucleus is sensitive to the substituents attached to it. For silanols, the ²⁹Si chemical shift can be influenced by factors such as hydrogen bonding.

Multi-Dimensional NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which is instrumental in assigning the signals of the adjacent protons within the naphthalene ring system. researchgate.netsdsu.eduresearchgate.netwalisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of the carbon signals based on their attached protons. researchgate.netsdsu.eduresearchgate.netcolumbia.edu

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 8.28 | dt | Naphthyl-H |

| ¹H | 7.92-7.87 | m | Naphthyl-H |

| ¹H | 7.75 | dd | Naphthyl-H |

| ¹H | 7.56-7.46 | m | Naphthyl-H |

| ¹H | 2.27 | brs | Si-OH |

| ¹³C | 137.1 - 125.0 | - | Naphthyl-C |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration. The ¹³C data is a general range for the naphthyl carbons. rsc.orgmdpi.com

Solid-state NMR (ssNMR) is an indispensable tool for characterizing the structure and dynamics of polymeric materials derived from the condensation of this compound, such as polysiloxanes and silsesquioxanes. researchgate.netconicet.gov.arspringernature.comresearchgate.netnih.gov Unlike solution NMR, ssNMR provides information on the structure of materials in their solid form.

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly employed to enhance the signal of low-abundance nuclei like ¹³C and ²⁹Si and to average out anisotropic interactions that broaden the spectral lines in solids. psu.edu

For polymers derived from this compound, ²⁹Si ssNMR is particularly powerful for determining the extent of condensation. Different silicon environments, such as M (monofunctional), D (difunctional), T (trifunctional), and Q (quaternary) units, can be distinguished based on their chemical shifts. This allows for the quantification of unreacted Si-OH groups and the degree of cross-linking within the polymer network.

¹H ssNMR can provide insights into the proximity of different groups and the dynamics of the polymer chains. mdpi.com For example, it can be used to study the spatial relationship between the naphthyl groups and the polysiloxane backbone.

Vibrational Spectroscopy (IR and Raman) for this compound

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound.

Si-OH Group Vibrations: The hydroxyl group attached to the silicon atom gives rise to characteristic vibrational modes. The O-H stretching vibration (ν(OH)) is typically observed in the IR spectrum as a broad band in the region of 3200-3400 cm⁻¹ for hydrogen-bonded species and a sharper band around 3600-3700 cm⁻¹ for the free, non-hydrogen-bonded silanol (B1196071). The Si-O(H) stretching vibration (ν(Si-O)) appears in the range of 790-1030 cm⁻¹. nih.gov The Si-O-H bending vibration (δ(SiOH)) is also a key diagnostic peak. nih.gov

Si-C Bond Vibrations: The stretching vibration of the silicon-carbon bond (ν(Si-C)) is also observable. The Si-C(naphthyl) and Si-C(methyl) bonds will have distinct vibrational frequencies. The Si-C stretching vibrations are often found in the fingerprint region of the spectrum. For instance, Si-Si bond vibrations have been noted around 620 cm⁻¹. researchgate.net

IR spectroscopy is particularly sensitive to hydrogen bonding. The position and shape of the O-H stretching band provide direct evidence of the presence and strength of hydrogen bonding interactions between this compound molecules in the solid state or in concentrated solutions. researchgate.netnih.gov Broadening of the ν(OH) band and a shift to lower wavenumbers are indicative of strong hydrogen bonding. In some cases, intermolecular nonbonded potential energies can be calculated and correlated with the enthalpy change of guest release in inclusion compounds. lookchem.com

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch (H-bonded) | 3200-3400 (broad) | IR |

| O-H Stretch (free) | ~3600-3700 (sharp) | IR |

| C-H Stretch (aromatic) | ~3050 | IR, Raman |

| C-H Stretch (aliphatic) | ~2960 | IR, Raman |

| C=C Stretch (aromatic) | 1500-1600 | IR, Raman |

| Si-O(H) Stretch | 790-1030 | IR |

| Si-C Stretch | Fingerprint Region | IR, Raman |

Mass Spectrometry (MS) for this compound and its Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate the structure of its derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental formula. rsc.org

Electron ionization (EI) is a common ionization technique used in mass spectrometry. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide further structural information. For example, the loss of a methyl group or a hydroxyl group would result in characteristic fragment ions. The fragmentation of the naphthalene ring can also be observed.

For derivatives of this compound, such as those formed through reactions of the silanol group, mass spectrometry is invaluable for confirming the success of the reaction and identifying the structure of the product. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. For this compound, the molecular formula is C₁₂H₁₄OSi. HRMS analysis provides an experimental mass that can be compared to the calculated theoretical mass, confirming the compound's identity.

Typically, the analysis is performed using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI). The results are often reported as a mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or an adduct, such as [M+H]⁺ or [M+Na]⁺. While specific HRMS data for this compound is not widely published, data for closely related compounds like di(naphthalen-1-yl)silanediol has been reported, validating the utility of this technique for organosilicon compounds. acs.org For this compound, the expected data would appear as follows:

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Adduct | Calculated m/z |

|---|---|---|

| C₁₂H₁₄OSi | [M]⁺ | 214.0814 |

| C₁₂H₁₄OSi | [M+H]⁺ | 215.0892 |

An experimental finding that matches one of these calculated values to within a few parts per million (ppm) would provide strong evidence for the presence and elemental composition of the compound.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation (e.g., through electron ionization or collision-induced dissociation), it breaks into smaller, characteristic ions.

The fragmentation is governed by the relative strengths of the chemical bonds and the stability of the resulting fragments. Key expected fragmentation pathways include:

Loss of a Methyl Group: A common fragmentation for dimethylsilyl compounds is the loss of a methyl radical (•CH₃), leading to a prominent peak at [M-15]⁺. This results in a stable silicon-centered cation.

Naphthalene Cation: Cleavage of the Si-C(naphthalene) bond would generate the naphthalenyl cation ([C₁₀H₇]⁺) at m/z 127.

Dimethylsilanol-related Fragments: The dimethylsilanol moiety can produce characteristic ions. For instance, studies on the fragmentation of dimethylsilanediol (B41321) have identified a major fragment ion at m/z 75, attributed to [CH₃(Si=O)O]⁻ in negative ion mode, showcasing the complex rearrangements possible within the silanol group. nasa.gov In positive ion mode, fragments corresponding to [Si(CH₃)₂OH]⁺ (m/z 75) or its dehydrated form [Si(CH₃)₂]⁺ (m/z 58) are plausible.

Aromatic Fragmentation: The naphthalene ring itself can undergo fragmentation, although its aromatic stability often makes the molecular ion or large fragments containing the ring more abundant.

The presence and relative abundance of these specific fragments create a unique mass spectral fingerprint that helps to confirm the structure of this compound.

X-ray Crystallography for Single Crystal Structure Determination of this compound and its Derivatives

Bond Lengths, Angles, and Conformational Analysis

The geometry around the central silicon atom in this compound is expected to be a distorted tetrahedron. Analysis of related structures provides insight into the key structural parameters. mdpi.com

Table 2: Expected Bond Lengths and Angles for this compound

| Parameter | Atom Pair/Triplet | Expected Value | Reference Context |

|---|---|---|---|

| Bond Lengths | |||

| Si-O | Si-OH | ~1.64 - 1.68 Å | Varies in silanols depending on condensation. utexas.edu |

| Si-C(methyl) | Si-CH₃ | ~1.85 - 1.87 Å | Typical for methylsilanes. |

| Si-C(naphthyl) | Si-C₁₀H₇ | ~1.88 - 1.90 Å | Slightly longer due to the bulky aromatic group. |

| Bond Angles | |||

| C(methyl)-Si-C(methyl) | H₃C-Si-CH₃ | ~108° - 112° | Close to tetrahedral but can be larger in some derivatives. mdpi.com |

| O-Si-C | OH-Si-C | ~106° - 110° | Standard tetrahedral angles. |

Conformational analysis would focus on the rotational orientation of the naphthalene ring relative to the dimethylsilanol group. Due to steric hindrance between the peri-hydrogen (at the 8-position) of the naphthalene ring and the silicon substituents, free rotation is likely hindered. The dihedral angle between the plane of the naphthalene ring and the Si-O bond is a key conformational descriptor.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is dictated by a combination of intermolecular forces. The most significant of these is hydrogen bonding, originating from the silanol's hydroxyl (-OH) group.

Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or cyclic structures (dimers, trimers, or tetramers) in the solid state. This is a dominant interaction in determining the crystal lattice of silanols. libretexts.org

π-π Stacking: The planar naphthalene rings can stack on top of each other in a parallel or offset fashion. These interactions are crucial in the crystal engineering of aromatic compounds.

The interplay of these forces—strong hydrogen bonds organizing the primary structure and weaker π-stacking and C-H···π interactions providing further stabilization—defines the supramolecular assembly of the compound in the solid state.

Other Advanced Characterization Techniques (e.g., UV-Vis, Fluorescence, XPS, SEM, TEM)

Beyond mass spectrometry and X-ray crystallography, a suite of other techniques can be used to probe the electronic and morphological properties of this compound.

UV-Vis and Fluorescence Spectroscopy: The naphthalene moiety is a well-known chromophore and fluorophore. The introduction of a silyl (B83357) group at the 1-position influences its electronic properties. Studies on 1-silyl-substituted naphthalenes show that silyl substitution causes bathochromic (red) shifts in both the absorption and emission maxima compared to unsubstituted naphthalene. mdpi.com This is attributed to σ-π conjugation between the Si-C bond and the naphthalene π-system.

Table 3: Typical Photophysical Properties for a 1-Silyl-Naphthalene System

| Technique | Parameter | Observation |

|---|---|---|

| UV-Vis Absorption | λₘₐₓ | Bathochromic shift (to longer wavelengths) relative to naphthalene. mdpi.com |

| Fluorescence | λₑₘ | Bathochromic shift and potential increase in fluorescence intensity. mdpi.com |

| Fluorescence | Quantum Yield (Φf) | Dependent on substitution and solvent environment. |

X-ray Photoelectron Spectroscopy (XPS): XPS could be used to analyze the elemental composition of the surface of a material made from or coated with this compound. It would provide high-resolution spectra for Si 2p, C 1s, and O 1s, revealing information about their chemical states and bonding environments (e.g., differentiating between Si-C and Si-O bonds).

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to visualize the morphology and structure of materials on the micro- and nanoscale. If this compound were used as a precursor for silica-based materials or as a surface modification agent, SEM would reveal the surface topography, while TEM could show the internal structure, particle size, and distribution if it were part of a nanocomposite. researchgate.net

Theoretical and Computational Investigations of Dimethyl Naphthalen 1 Yl Silanol

Quantum Chemical Calculations on Dimethyl(naphthalen-1-YL)silanol

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecular system, yielding detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. royalsocietypublishing.orgbohrium.com It offers a balance between computational cost and accuracy, making it suitable for systems of the size of this compound. DFT calculations focus on the electron density to determine the energy and properties of the molecule. bohrium.com

For this compound, DFT calculations can elucidate key aspects of its electronic nature. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to approximate the complex electron-electron interactions. The results can predict optimized molecular geometry, including bond lengths and angles, and provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the molecule's reactivity and electronic transitions. bohrium.com

DFT is also used to calculate the energetics of the molecule, such as its heat of formation and the energies of different conformational isomers. Furthermore, DFT can model reaction energies and activation barriers, for instance, in the context of its condensation to form siloxanes or its interaction with other chemical species. researchgate.netresearchgate.net The theory has been successfully applied to understand the properties of silanol (B1196071) groups on silica (B1680970) surfaces and their interaction with adsorbates, providing a framework for how this compound might behave in similar environments. nih.govnih.gov

Table 1: Illustrative Data from DFT Calculations for Aryl Silanols This table presents typical data obtained from DFT calculations on aryl silanols, as specific values for this compound are not readily available in the cited literature. The data serves as an example of the output from such computational methods.

| Calculated Property | Example Value/Description | Significance |

|---|---|---|

| Optimized Si-O Bond Length | ~1.65 Å | Provides insight into the covalent bond strength. |

| Optimized O-H Bond Length | ~0.97 Å | Relates to the acidity and hydrogen-bonding capability of the silanol group. |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and the energy of the lowest electronic transition. |

| Mulliken Charge on Silicon | +1.5 to +1.8 | Quantifies the partial positive charge on the silicon atom, indicating its electrophilicity. |

For situations requiring higher accuracy than standard DFT, ab initio (Latin for "from the beginning") methods are employed. These methods are based on first principles of quantum mechanics without the use of empirical parameters. Common ab initio methods include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. chinesechemsoc.orgacs.org

These high-accuracy calculations are computationally more demanding but provide a more rigorous treatment of electron correlation, which is the interaction between electrons. For this compound, such methods could be used to benchmark results from DFT or to investigate subtle electronic effects, such as weak intramolecular interactions (e.g., hydrogen bonding or dispersion forces between the hydroxyl group and the naphthalene (B1677914) ring). Ab initio calculations have been used to reproduce experimental bond lengths and angles with high fidelity for related molecules. nih.gov They are particularly valuable for calculating precise reaction barriers and dissociation energies. acs.org

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. boku.ac.at By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the conformational dynamics and intermolecular interactions. A force field, which is a set of empirical potential energy functions, is used to define the forces between atoms.

The naphthalene, dimethyl, and silanol groups in this compound can rotate relative to one another, leading to various conformations. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers separating them. mdpi.com This exploration is crucial for understanding the molecule's flexibility and the predominant shapes it adopts under given conditions. For instance, simulations can reveal the preferred orientation of the naphthalene ring with respect to the silicon center and the rotational freedom of the methyl groups. researchgate.net Such conformational analyses are essential for interpreting experimental results, particularly from NMR spectroscopy, where observed chemical shifts are an average over the accessible conformations. researchgate.net

Furthermore, the interaction of this compound with surfaces, such as silica or other materials, can be simulated. psu.edu This is relevant for applications in surface modification and chromatography. These simulations can predict adsorption energies, the orientation of the molecule on the surface, and how surface silanol groups might interact with the molecule. acs.org

Prediction of Spectroscopic Properties for this compound

Computational methods are widely used to predict and interpret spectroscopic data. tu-braunschweig.dempg.de By calculating the properties associated with different spectroscopic techniques, theoretical models can aid in the assignment of experimental spectra and provide a deeper understanding of the underlying molecular structure and dynamics.

For this compound, key spectroscopic properties can be predicted:

NMR Spectroscopy: Quantum chemical methods, primarily DFT, can calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H, ¹³C, ²⁹Si). These predictions are invaluable for assigning peaks in experimental NMR spectra and can help to distinguish between different isomers or conformers.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. rsc.org This theoretical IR spectrum can be compared with experimental data to identify characteristic vibrational modes, such as the O-H stretch of the silanol group, Si-CH₃ deformations, and vibrations associated with the naphthalene ring.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the energies of electronic transitions. acs.org This allows for the prediction of the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λ_max) and correlating them with specific electronic excitations, such as π → π* transitions within the naphthalene ring system. bohrium.comresearchgate.net

Table 2: Predicted Spectroscopic Data for Phenyl-Substituted Silanols This table provides examples of computationally predicted and experimentally observed spectroscopic data for related phenyl silanols, illustrating the type of information that can be generated for this compound. Data is generalized from sources like mdpi.com.

| Spectroscopic Technique | Predicted Property | Example Value (CDCl₃) | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~7.6 ppm | Aromatic Protons (ortho to Si) |

| Chemical Shift (δ) | ~0.4 ppm | Methyl Protons (Si-CH₃) | |

| Chemical Shift (δ) | ~1.9-2.8 ppm | Hydroxyl Proton (Si-OH) | |

| ¹³C NMR | Chemical Shift (δ) | ~135-139 ppm | Aromatic Carbon (ipso-C attached to Si) |

| Chemical Shift (δ) | ~0.0 ppm | Methyl Carbon (Si-CH₃) | |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | ~3690 cm⁻¹ | Free O-H Stretch |

| Vibrational Frequency (cm⁻¹) | ~1250 cm⁻¹ | Si-CH₃ Symmetric Deformation |

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting NMR chemical shifts (δ), aiding in spectral assignment and stereochemical analysis. nih.gov The calculation of chemical shifts for a molecule like this compound involves optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. liverpool.ac.uk

The accuracy of these predictions depends on the chosen level of theory, basis set, and the inclusion of environmental effects, such as the solvent. liverpool.ac.uk For instance, the CHARGE model is one approach that can be modified to predict ¹H chemical shifts in different solvents by applying corrections to values calculated for a standard solvent like CDCl₃. liverpool.ac.uk The position of a peak in an NMR spectrum, its chemical shift, is determined relative to a standard, commonly tetramethylsilane (B1202638) (TMS), which is assigned a shift of 0 ppm. libretexts.org

Computational studies on related silanols have demonstrated that DFT calculations can reveal complex structures, such as the hydrogen-bonded networks in zeolites, by correlating calculated NMR parameters with experimental data. rsc.org For this compound, one would expect distinct chemical shifts for the protons of the methyl groups, the hydroxyl group, and the naphthalene ring system. The aromatic protons would appear downfield (higher ppm values) due to the ring current effect, while the methyl protons would be found further upfield.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm for this compound This table is a hypothetical representation based on general principles of NMR spectroscopy.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene C-H | 7.4 - 8.2 | 125 - 135 |

| Si-CH₃ | 0.2 - 0.5 | 0 - 5 |

| Si-OH | 1.5 - 3.0 | - |

| Naphthalene C (quaternary) | - | 130 - 140 |

| Si-C (naphthalene) | - | 135 - 145 |

Vibrational Frequency and Electronic Transition Prediction

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can simulate these spectra with high accuracy. uzh.ch By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), one can determine the frequencies and intensities of the fundamental vibrational modes. cas.cz The absence of imaginary frequencies in the calculated spectrum indicates that the optimized geometry corresponds to a true energy minimum. ekb.eg

For this compound, key vibrational modes would include the O-H stretch, Si-O stretch, Si-C stretches, and various modes associated with the naphthalene ring and methyl groups. First-principles molecular dynamics (FPMD) has emerged as a powerful method for simulating vibrational spectra, as it explicitly accounts for the vibrational motion in complex systems at finite temperatures. uzh.ch

Electronic transitions, observed via UV-Vis spectroscopy, can also be predicted using time-dependent DFT (TD-DFT). These calculations yield the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities. For an aromatic silanol, transitions would typically involve π→π* excitations within the naphthalene ring system.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table presents typical frequency ranges for the expected vibrational modes based on data from related compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| O-H stretch | 3200 - 3700 | Strong, Broad (IR) |

| Aromatic C-H stretch | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H stretch | 2850 - 3000 | Medium-Strong (IR) |

| Naphthalene Ring C=C stretch | 1400 - 1600 | Medium-Strong |

| Si-O stretch | 800 - 1000 | Strong (IR) |

| Si-C stretch | 600 - 800 | Medium |

Reaction Mechanism Elucidation via Computational Chemistry for this compound Derivatives

Computational chemistry is a crucial tool for mapping the intricate pathways of chemical reactions, offering insights that are often inaccessible through experimental means alone. rsc.org For derivatives of this compound, key reactions include hydrolysis of precursors and condensation to form siloxanes. wikipedia.org

Theoretical studies on the hydrolysis of chlorosilanes and the subsequent condensation of silanols have provided detailed mechanistic understanding. nih.goviastate.edu For example, DFT calculations have been used to investigate the enzymatic oxidation of silanes to silanols, revealing a mechanism involving hydrogen atom transfer from the hydrosilane to an iron-oxene intermediate, followed by hydroxyl rebound. nih.gov Similarly, computational studies of rearrangement reactions in related silicon compounds have identified the key transition states and intermediates. researchgate.net Research on silsesquioxane silanol organocatalysis has also employed DFT calculations to support proposed mechanisms. escholarship.org

Transition State Characterization and Reaction Pathway Mapping

A central goal of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. Computational methods allow for the precise location of these fleeting structures. researchgate.net The reaction pathway, often visualized as an intrinsic reaction coordinate (IRC), connects reactants to products via the transition state, providing a detailed map of the transformation.

For silanol condensation, computational studies have shown that the reaction often proceeds through an initial hydrogen-bonded complex, followed by rearrangement through a transition state to eliminate water and form a disiloxane. iastate.edu In some cases, such as the rearrangement of silylmethanol, a penta-coordinated silicon transition state is involved. researchgate.net DFT calculations on the grafting of TiCl₄ onto silica surfaces have shown that the kinetics and thermodynamics are highly dependent on the geometry of the surface silanol groups, highlighting the detailed insights available from such models. acs.org

Kinetic and Thermodynamic Parameters from Computational Data

Beyond mapping pathways, computational chemistry can quantify the energetics of a reaction. Key parameters such as activation energies (Ea or ΔG‡), reaction enthalpies (ΔH), and Gibbs free energies (ΔG) can be calculated, providing a basis for understanding reaction rates and equilibria. electronicsandbooks.com

Benchmark studies have evaluated the accuracy of various DFT methods for calculating the thermochemistry of reactions involving silanols and siloxanes, such as hydrolysis and condensation. nih.gov These studies show that while gas-phase calculations can achieve excellent agreement with experimental data, modeling reactions in solution is more complex but can still yield reasonable thermodynamic quantities. nih.gov For instance, the barrier heights for gas-phase hydrolysis and silanol condensation reactions are calculated to be quite high (20-30 kcal/mol), but the presence of even a single water molecule can dramatically lower these barriers, underscoring the catalytic role of the solvent. iastate.edu Calorimetry measurements combined with thermodynamic modeling have been used to study the condensation of silanols during silica nanoparticle formation. acs.org

Table 3: Illustrative Calculated Kinetic and Thermodynamic Parameters for Silanol Condensation This table presents hypothetical data for the reaction: 2 R₃SiOH → R₃Si-O-SiR₃ + H₂O

| Parameter | Gas Phase (Calculated) | Aqueous Solution (Calculated) |

| Activation Energy (ΔG‡) | 25 - 35 kcal/mol | 10 - 20 kcal/mol |

| Reaction Enthalpy (ΔH) | -5 to +5 kcal/mol | -5 to +5 kcal/mol |

| Reaction Free Energy (ΔG) | Slightly Positive | Slightly Negative |

Structure-Property Relationship Studies of this compound using Computational Approaches

Understanding the relationship between a molecule's structure and its physical and chemical properties is a fundamental goal of chemistry. Computational approaches, such as Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, are powerful tools in this endeavor. digitallibrary.co.in These models seek to find statistically significant correlations between calculated molecular descriptors and observed properties.

For organosilanols, computational studies have aimed to derive structure-property relationships for hydrolysis rates, stability, and intermolecular interactions. nih.gov For example, the systematic variation of aromatic substituents (e.g., phenyl, 1-naphthyl) on silicon has been studied to understand their influence on the hydrogen-bonding motifs and condensation tendencies of the resulting silanols. nih.gov The acidity of silanols, which is considerably higher than that of their carbon analogues (carbinols), is a key property influenced by the substituents on the silicon atom. kyoto-u.ac.jp

QSAR studies have also been applied to understand the interaction of silanol groups on silica surfaces with various molecules, correlating properties like the logarithmic octanol-water partition coefficient (log P) with surface charge modifications. nih.gov Such studies are crucial for applications ranging from chromatography to materials science, where the nature of surface silanols dictates performance. bohrium.comresearchgate.net For a molecule like this compound, QSPR studies could correlate its computed properties (e.g., dipole moment, polarizability, molecular orbitals energies) with its potential behavior as a catalyst, surface modifier, or synthetic precursor. researchgate.net

Potential Applications and Materials Science Relevance of Dimethyl Naphthalen 1 Yl Silanol

Precursor in Sol-Gel Processes for Hybrid Materials Incorporating Dimethyl(naphthalen-1-YL)silanol Units

The sol-gel process is a versatile method for creating solid materials from small molecules, involving the conversion of a solution (sol) into a gel-like network. This compound, with its reactive hydroxyl group, is well-suited as a precursor in these processes to form organic-inorganic hybrid materials. encyclopedia.pub These materials combine the properties of both the inorganic siloxane network (rigidity, thermal stability) and the organic naphthyl group (hydrophobicity, optical activity).

Silicon-based organic-inorganic hybrid materials are a class of functional materials that merge the advantageous properties of their constituent parts for a wide range of applications. bohrium.com The fabrication of these materials using this compound typically proceeds via a co-condensation (or "one-pot") approach. nih.gov In this method, the silanol (B1196071) is mixed with a primary silica (B1680970) precursor, such as tetraethoxysilane (TEOS). The process involves two key reactions:

Hydrolysis: The silanol group of the this compound and the alkoxy groups of the TEOS react with water, often in the presence of an acid or base catalyst, to form reactive silanol groups. mdpi.com

Condensation: These silanol groups then react with each other to form stable silicon-oxygen-silicon (Si-O-Si) bonds, creating a three-dimensional network. mdpi.com

During this process, the this compound units become covalently integrated into the inorganic silica matrix. The bulky, non-hydrolyzable naphthyl group acts as a network modifier, introducing organic character and influencing the final properties of the hybrid material. The incorporation of aromatic segments, such as naphthalene (B1677914), into the structure is a known strategy to enhance properties like refractive index and thermal stability. researchgate.netsol-gel.net The synthesis can be tailored to achieve a homogeneous distribution of the organic functional groups throughout the solid. mdpi.com

Table 1: Key Steps in Sol-Gel Fabrication of Hybrid Materials

| Step | Reaction | Description |

| 1. Mixing | N/A | This compound is mixed with a silica precursor (e.g., TEOS), a solvent (e.g., ethanol), and water. |

| 2. Hydrolysis | ≡Si-OR + H₂O → ≡Si-OH + R-OH | Catalyzed by acid or base, alkoxy groups are replaced by hydroxyl (silanol) groups. mdpi.com |

| 3. Condensation | ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O | Silanol groups polymerize to form a cross-linked inorganic-organic network, trapping the solvent to form a gel. mdpi.com |

| 4. Aging & Drying | N/A | The gel is aged to strengthen the network and then dried under controlled conditions to remove the solvent, yielding the final hybrid material. |

Development of Coatings and Thin Films

The hybrid materials derived from this compound are promising candidates for the development of specialized coatings and thin films. beilstein-journals.org The presence of the large, aromatic naphthyl group can impart specific surface properties. For instance, organosilane coatings are often used to create hydrophobic or even superhydrophobic surfaces. researchgate.net The naphthalene moiety, being a large nonpolar aromatic structure, would contribute significantly to the hydrophobicity of a coating.

These materials can be deposited on various substrates using techniques like spin-coating, dip-coating, or chemical vapor deposition. researchgate.net The resulting thin films can exhibit enhanced thermal stability and mechanical robustness due to the stable Si-O-Si network. Furthermore, the naphthalene group possesses unique optical properties, including high refractive index and UV absorption/fluorescence, which could be exploited in the fabrication of optical films, anti-reflective coatings, or protective layers for UV-sensitive substrates. The use of naphthalen-1-yl groups in surface treatment liquids is a known approach. docsearch.ru

Monomer and Building Block in Polymer Synthesis Involving this compound

Beyond sol-gel processes, this compound serves as a fundamental monomer for creating silicon-based polymers, particularly polysiloxanes. The silanol functionality provides a reactive site for polymerization, while the naphthyl group becomes a pendant side chain that dictates the polymer's unique characteristics.

Polysiloxanes are polymers with a repeating silicon-oxygen backbone. buffalo.edu The synthesis of polysiloxanes with naphthyl side chains from this compound can be achieved primarily through polycondensation. In this step-growth polymerization, two silanol molecules react to form a siloxane bond, releasing a molecule of water. buffalo.edu This reaction can be catalyzed to proceed until high molecular weight polymers are formed.

An alternative, more controlled method is to use the silanol as an initiator for the ring-opening polymerization (ROP) of cyclic siloxanes like hexamethylcyclotrisiloxane (B157284) (D3). researchgate.net This approach allows for the precise synthesis of polymers with a defined molecular weight and a naphthyl-dimethylsilyl group at one end of the chain.

The incorporation of bulky, rigid side groups like naphthalene onto the flexible polysiloxane backbone drastically alters the polymer's properties compared to standard polydimethylsiloxane (B3030410) (PDMS). researchgate.net These modifications typically lead to:

Increased Glass Transition Temperature (Tg): The rigid naphthyl groups restrict the motion of the polymer chains, raising the Tg.

Enhanced Thermal Stability: Aromatic groups can improve the thermal and thermo-oxidative stability of the polymer.

Modified Solubility: The aromatic side chains alter the solubility of the polymer, making it more soluble in aromatic solvents.

Unique Optical Properties: The naphthalene moiety imparts a high refractive index and fluorescence, which is not present in conventional silicones.

Table 2: Comparison of Properties: PDMS vs. Polysiloxane with Naphthyl Side Chains (Anticipated)

| Property | Polydimethylsiloxane (PDMS) | Poly[dimethyl(naphthalen-1-yl)siloxane] (Conceptual) | Rationale for Change |

| Backbone | Flexible Si-O-Si | Flexible Si-O-Si | Same backbone structure. |

| Side Group | Methyl (-CH₃) | Naphthyl (-C₁₀H₇) & Methyl (-CH₃) | Introduction of a large, rigid aromatic group. |

| Glass Transition (Tg) | Very Low (~ -125 °C) | Significantly Higher | Restricted chain mobility due to bulky side groups. researchgate.net |

| Thermal Stability | Good | Excellent | Aromatic groups enhance thermal degradation resistance. |

| Refractive Index | Low (~1.40) | High | Aromatic structures increase refractive index. sol-gel.net |

| UV-Vis Absorption | Transparent | Absorbs UV light | Naphthalene is a strong UV chromophore. |

Incorporation into Advanced Polymer Architectures

This compound and the polysiloxanes derived from it can be used as building blocks for more complex, advanced polymer architectures. mdpi.com For example, a polysiloxane synthesized via ROP using a functional initiator can be a "macro-monomer" or a block segment in the synthesis of block copolymers. researchgate.net

One such application involves creating multiblock copolymers where a flexible, naphthalene-functionalized polysiloxane segment is combined with a rigid, conjugated polymer segment. researchgate.net This approach allows for the engineering of materials that combine the properties of both blocks, such as flexibility and solubility from the siloxane part and specific electronic or optical properties from the conjugated part. These advanced architectures are relevant for applications in flexible electronics, high-performance elastomers, and responsive materials. researchgate.netacs.org

Ligand in Coordination Chemistry and Catalysis for this compound

The silanol group and its deprotonated form, the silanolate, can act as ligands, binding to metal centers to form coordination complexes. The use of organosilanols and their derivatives as ligands is an active area of research in coordination chemistry and catalysis. nih.gov

This compound, or more commonly its corresponding silanolate, has been shown to be an effective component in catalytic systems. A key example is its use in palladium-catalyzed, enantioselective cross-coupling reactions. nih.gov In these reactions, aryldimethylsilanolates, including 1-naphthyldimethylsilanolate, serve as nucleophilic coupling partners. When combined with a palladium catalyst and a specially designed chiral ligand, they can be used to synthesize chiral biaryl compounds with high enantioselectivity. nih.gov Chiral biaryls are important structural motifs in many ligands, catalysts, and natural products.

The role of the silanolate is crucial, and the reaction's success often depends on the interplay between the silanolate, the aryl halide, and the chiral ligand coordinated to the palladium center. The bulky naphthalene group can influence the steric environment around the metal, potentially affecting the reaction's rate and selectivity. Studies have employed various chiral bis-hydrazone ligands in combination with 1-naphthyldimethylsilanolates to achieve high yields and enantiomeric ratios in the synthesis of biaryls. nih.gov

Table 3: Research Findings on 1-Naphthyldimethylsilanolate in Catalysis

| Catalytic System | Reaction Type | Role of Naphthylsilanolate | Key Finding | Reference |

| Pd(OAc)₂ / Chiral Bis-hydrazone Ligand | Enantioselective Aryl-Aryl Cross-Coupling | Nucleophilic Coupling Partner | Enables the synthesis of chiral biaryl compounds with good to excellent enantioselectivity. | nih.gov |

| Rh(I) and Pd(II) Complexes | Hydrogenation of Alkenes | Part of a Chiral Ligand Backbone | Naphthalene-derived backbones can be functionalized to create effective chiral ligands for asymmetric catalysis. | csic.esrsc.org |

The development of such catalytic systems highlights the utility of this compound not just as a structural component in materials, but also as a reactive species that can participate in and influence sophisticated chemical transformations. nih.gov

Metal-Silanol Complexes as Catalysts

The hydroxyl group in this compound can react with various metal centers to form metal-silanolate complexes. acs.orggoogle.comacs.org These complexes are of significant interest as potential catalysts. The nature of the metal, its ligands, and the steric and electronic properties of the silanolate all play a crucial role in determining the catalytic activity and selectivity of the resulting complex. acs.org The bulky naphthalenyl group in this compound could provide a specific steric environment around a metal center, potentially influencing the stereoselectivity of a catalytic reaction. While specific metal complexes of this compound are not widely reported, the general principle of using silanols as ligands for catalytic metals is well-established. acs.orggoogle.com

Role in Homogeneous and Heterogeneous Catalysis

This compound has the potential to be utilized in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: As a discrete molecule, it is soluble in many organic solvents and could act as a catalyst itself, for instance, as a hydrogen-bond donor catalyst for activating carbonyl groups. mdpi.com Its metal complexes would also function as homogeneous catalysts. csic.es

Heterogeneous Catalysis: The silanol group provides a reactive handle to graft the molecule onto the surface of inorganic supports like silica or alumina, which are rich in surface hydroxyl groups. researchgate.netu-tokyo.ac.jp This immobilization would lead to a heterogeneous catalyst, combining the specific reactivity of the naphthalenylsilyl moiety with the practical advantages of easy separation and recyclability of the catalyst. csic.es The interaction between the naphthalene ring and the support surface could also influence the catalytic performance.

Surface Modification Agent for Diverse Materials

The dual functionality of this compound, with a reactive silanol group and a large, nonpolar naphthalene group, makes it a candidate for a surface modification agent. google.comresearchgate.net The silanol group can form strong, covalent Si-O-Substrate bonds with a variety of inorganic materials. researchgate.net

Tuning Surface Hydrophobicity/Hydrophilicity

The attachment of this compound to a hydrophilic surface, such as glass or silica, would be expected to significantly increase its hydrophobicity. researchgate.netnih.gov The large, aromatic, and nonpolar naphthalene rings would orient away from the surface, creating a water-repellent layer. The degree of hydrophobicity could potentially be tuned by controlling the surface density of the grafted molecules.

Table Illustrating the Potential Effect of Surface Modification on Contact Angle (This table is illustrative and based on general principles of surface science, as specific data for this compound is not available)

| Surface | Modifier | Expected Water Contact Angle | Expected Surface Character |

| Clean Glass | None | < 20° | Hydrophilic |

| Glass | This compound | > 90° | Hydrophobic |

This ability to render surfaces hydrophobic is valuable for applications such as self-cleaning coatings, anti-fouling surfaces, and moisture barriers. science.govacs.orgresearchgate.net

Adhesion Promotion and Compatibility Enhancement

Organofunctional silanes are widely used as adhesion promoters to improve the bond between organic polymers and inorganic substrates in composites, coatings, and adhesives. specialchem.comspecialchem.comlencolo37.com While this compound lacks a reactive organic functional group to form covalent bonds with a polymer matrix, the bulky naphthalene group can enhance compatibility through non-covalent interactions (e.g., van der Waals forces, pi-pi stacking) with aromatic polymers like polystyrene or certain epoxies. google.comgoogle.com This improved interfacial compatibility can lead to better adhesion and improved mechanical properties of the composite material.

Development of Advanced Functional Materials

The incorporation of the naphthalenyl moiety into a siloxane or silica-based material through this compound as a precursor could lead to advanced functional materials with interesting optical, electronic, or sensing properties. researchgate.netmdpi.com

Naphthalene derivatives are well-known for their fluorescence and are often used as building blocks for organic light-emitting diodes (OLEDs) and fluorescent sensors. acs.orgresearchgate.net By incorporating this compound into a polymer or a silica network, it may be possible to create solid-state materials with tailored optical properties. The silicon-based framework provides thermal and mechanical stability, while the naphthalene units provide the desired functionality.

For instance, the condensation of this compound could lead to polysiloxanes where the naphthalene groups are pendant. The close proximity of these chromophores could potentially lead to excimer formation, resulting in a bathochromic shift in the fluorescence emission, a phenomenon that can be exploited in sensing applications. acs.org While specific examples of such materials derived from this compound are not yet described in the literature, the general strategy of creating functional organic-inorganic hybrid materials is a very active area of research. researchgate.netacs.org